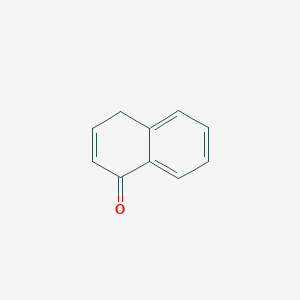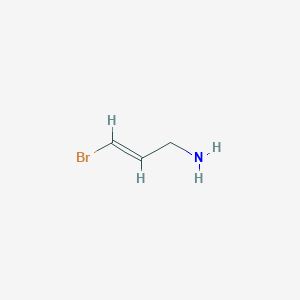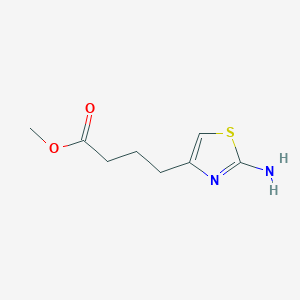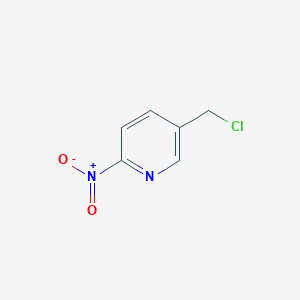
5-(Chloromethyl)-2-nitropyridine
Vue d'ensemble
Description
5-(Chloromethyl)-2-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a chloromethyl group at the 5-position and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-nitropyridine typically involves the chloromethylation of 2-nitropyridine. One common method is the Blanc chloromethylation, which is carried out under acidic conditions with a zinc chloride catalyst. The reaction involves the protonation of formaldehyde, making the carbon more electrophilic, which is then attacked by the aromatic pi-electrons of the pyridine ring, followed by rearomatization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques to remove impurities and by-products, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with a palladium on carbon catalyst or iron powder in acetic acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include 5-(azidomethyl)-2-nitropyridine, 5-(thiomethyl)-2-nitropyridine, and 5-(alkoxymethyl)-2-nitropyridine.
Reduction: The major product is 5-(chloromethyl)-2-aminopyridine.
Oxidation: Products may include various oxidized derivatives, although these are less commonly studied.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system and inflammatory diseases.
Materials Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-nitropyridine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially inhibiting their function. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. detailed studies on its specific molecular targets and pathways are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
5-(Chloromethyl)-2-aminopyridine:
5-(Bromomethyl)-2-nitropyridine: Similar structure with a bromomethyl group instead of a chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
5-(Chloromethyl)-2-nitropyridine is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and scientific research.
Propriétés
IUPAC Name |
5-(chloromethyl)-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOLWDXJQWUYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


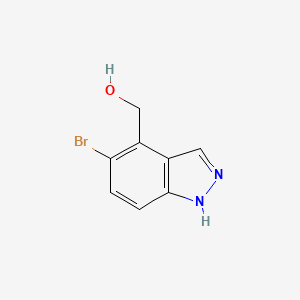
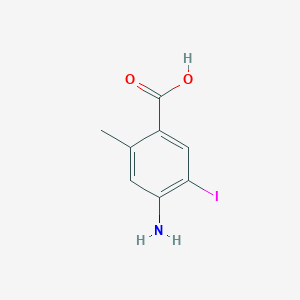
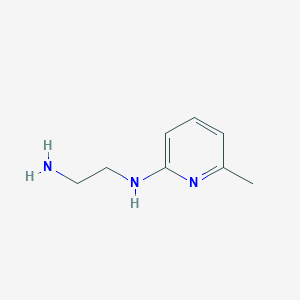
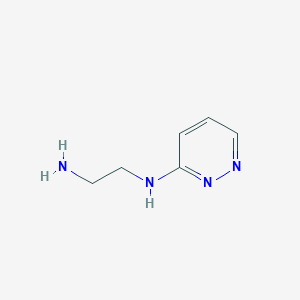
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3249387.png)
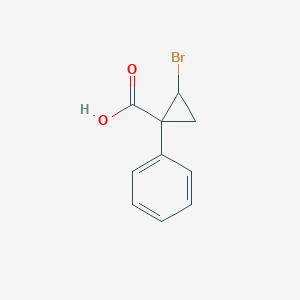
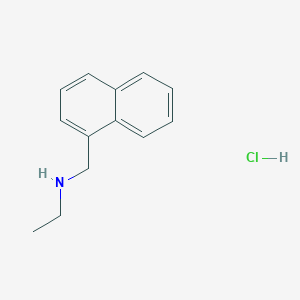
![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B3249412.png)
![2-Azaspiro[3.3]heptan-1-one](/img/structure/B3249423.png)
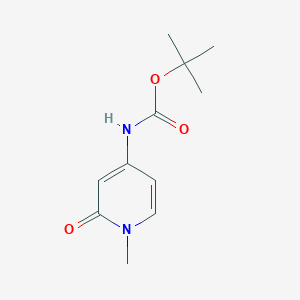
![Imidazo[1,2-a]pyridine-3-ethanol](/img/structure/B3249444.png)
